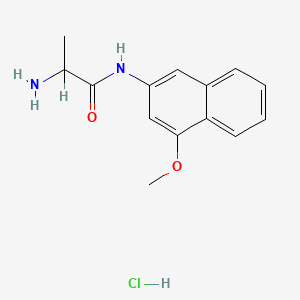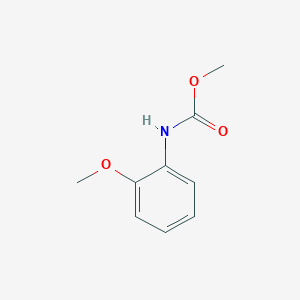
H-Ala-4mbetana hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of H-Ala-4mbetana hydrochloride involves the reaction of L-alanine with 4-methoxy-β-naphthylamine in the presence of hydrochloric acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to obtain high-purity H-Ala-4mbetana hydrochloride .
Chemical Reactions Analysis
H-Ala-4mbetana hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
H-Ala-4mbetana hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Enzyme Assays: The compound is employed in enzyme assays to investigate enzyme kinetics and mechanisms.
Drug Development: Researchers use H-Ala-4mbetana hydrochloride in the development of new drugs and therapeutic agents.
Biochemical Studies: It serves as a substrate in various biochemical studies to understand metabolic pathways and cellular processes.
Mechanism of Action
The mechanism of action of H-Ala-4mbetana hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for certain enzymes, facilitating the study of enzyme-substrate interactions and catalytic mechanisms . The molecular targets include proteases and other enzymes involved in protein metabolism . The pathways involved may include proteolytic pathways and metabolic pathways related to amino acid processing .
Comparison with Similar Compounds
H-Ala-4mbetana hydrochloride can be compared with other similar compounds such as:
H-Ala-Pro-4mbetana hydrochloride: This compound has a similar structure but includes an additional proline residue, which may affect its biochemical properties and applications.
L-alanine 4-methoxy-β-naphthylamide: This compound lacks the hydrochloride component, which may influence its solubility and reactivity.
The uniqueness of H-Ala-4mbetana hydrochloride lies in its specific structure, which makes it suitable for particular research applications and biochemical studies .
Properties
IUPAC Name |
2-amino-N-(4-methoxynaphthalen-2-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-9(15)14(17)16-11-7-10-5-3-4-6-12(10)13(8-11)18-2;/h3-9H,15H2,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKFPQBOUDNNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11956898.png)
![Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11956900.png)










